molecular formula C8H10F2O2 B6249164 3,3-difluorospiro[3.3]heptane-1-carboxylic acid CAS No. 2680529-49-9

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6249164
CAS No.: 2680529-49-9
M. Wt: 176.16 g/mol
InChI Key: PVKLJRSDZMFZDO-UHFFFAOYSA-N
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Description

3,3-difluorospiro[33]heptane-1-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which includes a seven-membered ring with two fluorine atoms attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid typically involves the use of a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. The synthetic route includes a series of reactions such as cyclization and functional group transformations. The process can be carried out on a multigram scale, making it feasible for industrial applications .

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3,3-difluorospiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-difluorospiro[3.3]heptane-1-carboxylic acid is unique due to its specific fluorination pattern and the resulting chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it distinct from other spirocyclic compounds .

Properties

CAS No.

2680529-49-9

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-5(6(11)12)7(8)2-1-3-7/h5H,1-4H2,(H,11,12)

InChI Key

PVKLJRSDZMFZDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)C(=O)O

Purity

95

Origin of Product

United States

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